Cas no 1008080-56-5 (5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol)
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
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- 5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 5-((3,5-dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- F0631-0009
- AKOS024589552
- 1008080-56-5
- 5-[(3,5-dimethylpiperidin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
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- Inchi: 1S/C19H24N4OS/c1-12-9-13(2)11-22(10-12)16(15-7-5-4-6-8-15)17-18(24)23-19(25-17)20-14(3)21-23/h4-8,12-13,16,24H,9-11H2,1-3H3
- InChI Key: TWNXXGNDLYDOKC-UHFFFAOYSA-N
- SMILES: S1C2=NC(C)=NN2C(=C1C(C1C=CC=CC=1)N1CC(C)CC(C)C1)O
Computed Properties
- Exact Mass: 356.16708258g/mol
- Monoisotopic Mass: 356.16708258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 81.9Ų
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0631-0009-2μmol |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-5μmol |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-10μmol |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-20μmol |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-1mg |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-2mg |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-3mg |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-4mg |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-5mg |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0631-0009-10mg |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
1008080-56-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on 5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
5-[(3,5-Dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: A Comprehensive Overview
The compound with CAS No. 1008080-56-5, named 5-[(3,5-dimethylpiperidin-1-yl)(phenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol, is a highly specialized organic molecule with a complex structure and diverse potential applications. This compound belongs to the class of triazolo-thiazoles, which are known for their unique chemical properties and biological activities. The molecule features a triazolo[3,2-b][1,3]thiazole core, which is a fused bicyclic system combining a triazole and a thiazole ring. This core is further substituted with a (3,5-dimethylpiperidin-1-yl)(phenyl)methyl group at the 5-position and a methyl group at the 2-position.
Recent studies have highlighted the importance of triazolo-thiazole derivatives in various fields of chemistry and biology. These compounds are being extensively researched for their potential as antimicrobial agents, anti-inflammatory drugs, and anticancer therapeutics. The presence of the piperidine ring in this compound adds significant flexibility and electronic diversity to the molecule, enhancing its ability to interact with biological targets. Additionally, the phenyl group contributes to the molecule's aromaticity and stability.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution reactions and cyclization steps. Researchers have optimized these processes to achieve high yields and purity levels. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) has been instrumental in characterizing this compound accurately.
One of the most promising aspects of this compound is its potential in drug discovery. Its ability to inhibit certain enzymes involved in inflammatory pathways has been demonstrated in vitro studies. Furthermore, preliminary results from animal studies suggest that it may possess anti-inflammatory properties without significant toxicity. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In terms of physical properties, this compound exhibits a melting point of approximately 240°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for formulation into various drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with biological targets at an atomic level. Molecular docking studies have revealed that the methyl groups on the triazolo-thiazole core play a critical role in stabilizing interactions with target proteins. This insight has guided further modifications to enhance the compound's bioavailability and efficacy.
The environmental impact of this compound is another area of growing interest. Studies are being conducted to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary results indicate that it degrades slowly under aerobic conditions but does not exhibit acute toxicity at environmentally relevant concentrations.
In conclusion, CAS No. 1008080-56-5 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure and promising biological properties make it a valuable candidate for further research and development in pharmaceuticals and related fields.
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